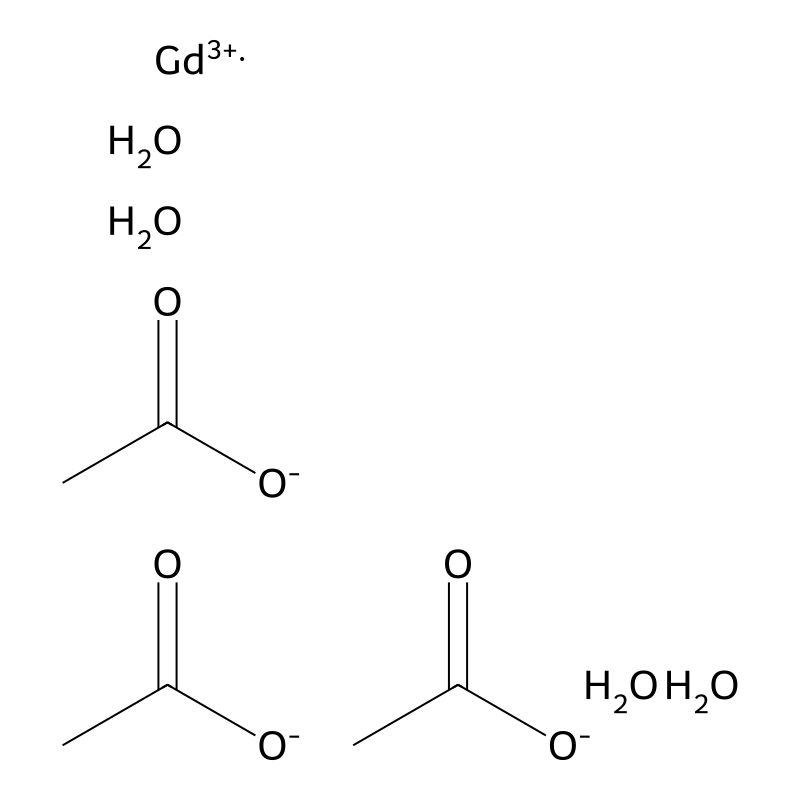

Gadolinium(3+);triacetate;tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Contrast Agent for Magnetic Resonance Imaging (MRI):

Gadolinium(III);triacetate;tetrahydrate exhibits paramagnetic properties, making it a potential candidate for use as a contrast agent in MRI . These agents enhance the contrast between different tissues in MRI scans, allowing for better visualization of specific areas of interest. However, further research is needed to assess its effectiveness and safety compared to established gadolinium-based contrast agents currently in use.

Lanthanide-Doped Luminescent Materials:

Gadolinium(III);triacetate;tetrahydrate can be used as a precursor to produce lanthanide-doped luminescent materials. These materials exhibit unique optical properties, such as efficient light emission and long afterglow times . They find potential applications in various areas, including:

- Biomedical imaging: Doping Gadolinium(III);triacetate;tetrahydrate in biocompatible polymers can create luminescent nanoparticles for targeted imaging in vivo .

- Optoelectronic devices: The luminescent properties of these materials can be exploited in the development of light-emitting diodes (LEDs) and other optoelectronic devices .

Catalyst for Chemical Reactions:

Gadolinium(III);triacetate;tetrahydrate can act as a Lewis acid catalyst for various chemical reactions. Its ability to coordinate with different organic molecules makes it a potential candidate for:

Gadolinium(3+);triacetate;tetrahydrate is a gadolinium salt formed from gadolinium ions and acetic acid. It is typically represented by the formula Gd(C₂H₃O₂)₃·4H₂O. This compound appears as a white crystalline solid and is soluble in water, making it suitable for various applications in both biological and chemical contexts. The presence of tetrahydrate indicates that it contains four water molecules per formula unit, which can influence its solubility and reactivity .

The synthesis of gadolinium(3+);triacetate;tetrahydrate typically involves the reaction of gadolinium oxide or gadolinium hydroxide with acetic acid in an aqueous environment. A common method includes:

- Dissolving gadolinium oxide in concentrated acetic acid.

- Heating the mixture to facilitate complete dissolution.

- Evaporating excess acetic acid and water under reduced pressure to obtain the triacetate as a tetrahydrate .

This method yields a pure product suitable for various applications.

Gadolinium(3+);triacetate;tetrahydrate has several notable applications:

- Medical Imaging: It is primarily used as a contrast agent in MRI due to its ability to enhance image quality.

- Electron Microscopy: The compound serves as a non-radioactive alternative for staining biological samples, aiding in tissue processing and imaging .

- Nanotechnology: It can be utilized as a precursor for synthesizing gadolinium-based nanoparticles that have applications in targeted drug delivery and imaging .

Studies on the interactions of gadolinium(3+);triacetate;tetrahydrate with biological tissues have shown promising results in enhancing imaging contrast without significant toxicity when used appropriately. Its efficacy as a contrast agent has been compared favorably against traditional radioactive stains, leading to ongoing research into safer alternatives for laboratory practices .

Several compounds share similarities with gadolinium(3+);triacetate;tetrahydrate, mainly due to their use as contrast agents or their chemical properties. Here are some notable comparisons:

| Compound Name | Formula | Main Use | Unique Feature |

|---|---|---|---|

| Gadolinium(3+) chloride | GdCl₃ | MRI contrast agent | Higher solubility compared to acetate |

| Gadolinium(3+) oxide | Gd₂O₃ | Nanoparticle synthesis | Used primarily for solid-state applications |

| Gadolinium(3+) nitrate | Gd(NO₃)₃ | Research applications | Soluble in organic solvents |

| Gadolinium(3+) citrate | Gd(C₆H₅O₇)₃ | MRI contrast agent | Biocompatible alternative |

Gadolinium(3+);triacetate;tetrahydrate stands out due to its non-radioactive nature and specific application in electron microscopy staining, making it an attractive option for researchers seeking safer alternatives.

Reaction Mechanisms and Stoichiometry of Gd₂O₃ with Acetic Acid

The synthesis of gadolinium(3+) triacetate tetrahydrate typically follows the reaction of gadolinium(III) oxide (Gd₂O₃) with acetic acid (CH₃COOH) in aqueous media. The stoichiometric equation is:

$$ \text{Gd}2\text{O}3 + 6\,\text{CH}3\text{COOH} + 5\,\text{H}2\text{O} \rightarrow 2\,\text{Gd(CH}3\text{COO)}3\cdot4\text{H}_2\text{O} $$

This reaction proceeds via protonation of Gd₂O₃ by acetic acid, forming a hydrated gadolinium acetate complex. Key parameters include:

- Molar ratio: 1:6 Gd₂O₃ to acetic acid for complete dissolution.

- Temperature: Reflux at 90–120°C ensures kinetic favorability.

- Time: 1–2 hours for full conversion, confirmed by X-ray diffraction (XRD) matching JCPDS standards.

Thermogravimetric analysis (TGA) reveals a two-step decomposition:

- Dehydration (70–145°C): Loss of surface-adsorbed water (8.56% mass loss).

- Dehydroxylation (145–760°C): Conversion to GdOOH and subsequent Gd₂O₃ (4.43% mass loss).

Industrial-Scale Production Methodologies

Industrial synthesis prioritizes cost efficiency and purity (>99.9%). A patented method outlines:

- Reactant mixing: 40 mL glacial acetic acid per 0.001 mol Gd₂O₃.

- Reflux: 120°C for 2 hours under continuous stirring.

- Crystallization: Cooling to 25°C, followed by vacuum filtration and ethanol washing.

- Drying: 60°C for 12 hours to yield white crystalline product.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 85–90% | 92–95% |

| Purity | 99.9% (REO) | 99.99% (metals basis) |

| Throughput | 5–10 g/batch | 100–500 kg/month |

Data from Alfa Aesar and American Elements highlight the use of titration and complexometric assays for quality control.

Role of Solvent Systems and Temperature Control

Solvent choice critically impacts crystal morphology and hydration state:

- Aqueous acetic acid: Favors tetrahydrate formation with monoclinic structure.

- Ionic liquids (e.g., [C₄mim][Tf₂N]): Enable ultrasound-assisted synthesis of Gd(OH)₃ intermediates, later calcined to Gd₂O₃.

- Oleic acid/1-octadecene: Used in nanocrystal synthesis, yielding 10–20 nm Gd₂O₃ spheres.

Temperature gradients during reflux prevent premature precipitation. For example, maintaining 90°C ensures gradual ligand coordination, while rapid cooling post-reflux stabilizes the tetrahydrate.

Crystallographic characterization: Dimeric structure and bridging acetate ligands

The crystal structure of gadolinium(3+);triacetate;tetrahydrate has been comprehensively characterized through single-crystal X-ray diffraction analysis, revealing a complex dimeric arrangement with sophisticated bridging mechanisms [1]. The compound crystallizes in the triclinic crystal system with space group P1̄, exhibiting unit cell parameters of a = 10.790(2) Å, b = 9.395(3) Å, c = 8.941(3) Å, with angles α = 60.98(2)°, β = 88.50(2)°, and γ = 62.31(2)° [1]. The structure was refined to a residual factor of 0.034 for 2,874 observed reflections at 295(1) K, indicating high-quality crystallographic data [1].

The fundamental structural unit comprises a dimeric species where two rare-earth metal atoms are interconnected through acetate oxygen atoms serving as bridging ligands [1] [14]. This dimeric configuration represents a key structural feature that distinguishes gadolinium acetate tetrahydrate from monomeric coordination complexes. The bridging mechanism involves acetate groups that function in a bidentate manner, with one oxygen atom coordinating to one gadolinium center while the second oxygen coordinates to the adjacent gadolinium ion [1].

The molecular formula C₆H₁₇GdO₁₀ corresponds to a molecular weight of 406.45 g/mol, with a calculated density of 1.611 g/cm³ [2] [3]. Each asymmetric unit contains Z = 2 formula units, contributing to the overall packing efficiency within the crystal lattice [1]. The acetate ligands adopt multiple coordination modes within the structure, functioning both as bidentate chelating ligands to individual gadolinium centers and as bridging entities between adjacent metal ions [1].

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1̄ |

| a (Å) | 10.790(2) |

| b (Å) | 9.395(3) |

| c (Å) | 8.941(3) |

| α (°) | 60.98(2) |

| β (°) | 88.50(2) |

| γ (°) | 62.31(2) |

| Z | 2 |

| Temperature (K) | 295(1) |

| R-factor | 0.034 |

| Molecular formula | C₆H₁₇GdO₁₀ |

| Molecular weight (g/mol) | 406.45 |

| Density (g/cm³) | 1.611 |

The bridging acetate ligands create a well-developed hydrogen bonding network that stabilizes the dimeric structure [27]. The coordination polyhedron around each gadolinium center incorporates three bidentate acetate groups, two water molecules, and one bridging oxygen atom from an adjoining acetate ligand [1]. This arrangement results in a highly organized supramolecular assembly that exhibits characteristic lanthanide coordination preferences.

Nine-coordinate geometry and hydration equilibria

The coordination environment of gadolinium(3+) in the tetrahydrate structure exhibits a nine-coordinate geometry, representing the preferred coordination number for larger lanthanide ions [1] [8]. Each gadolinium center achieves this coordination through interaction with three bidentate acetate groups, two water molecules, and one bridging oxygen from an adjacent acetate ligand [1]. The resulting coordination polyhedron adopts a tricapped trigonal prismatic geometry, which represents one of the two idealized geometries for nine-coordinate complexes alongside the capped square antiprism [5] [28].

The gadolinium-oxygen bond distances span a range from 2.368(6) to 2.571(4) Å, reflecting the diverse coordination environments within the structure [1]. The gadolinium-oxygen distances for acetate coordination typically fall within the range of 2.363 to 2.437 Å, while gadolinium-water distances approximate 2.49 Å [1] [5]. The bridging gadolinium-oxygen interactions occur at approximately 2.46 Å, indicating slightly weakened bonding compared to terminal acetate coordination [1].

| Bond Type | Distance/Value |

|---|---|

| Gd-O (range) | 2.368(6) - 2.571(4) Å |

| Gd-O (acetate) | 2.363 - 2.437 Å |

| Gd-O (water) | ~2.49 Å |

| Gd-O (bridging) | ~2.46 Å |

| Coordination number | 9 |

| Geometry | Tricapped trigonal prismatic |

The hydration equilibria in gadolinium acetate tetrahydrate involve dynamic exchange processes between coordinated water molecules and bulk water [8] [29]. Gadolinium(3+) typically exists in aqueous solution with eight to nine inner-sphere water molecules, and the acetate complex maintains two water molecules in the inner coordination sphere per metal center [8]. The water exchange mechanism in nine-coordinate gadolinium complexes proceeds primarily through dissociative or dissociative interchange pathways [29].

The coordination sphere demonstrates remarkable stability due to the chelate effect and the strong electrostatic interactions between the highly charged gadolinium(3+) ion and the donor atoms [8]. The inner-sphere water molecules participate in hydrogen bonding networks that extend throughout the crystal structure, contributing to the overall stability of the tetrahydrate form [3]. These water molecules exhibit residence times that are significantly longer than those in the simple aqua ion, reflecting the organized nature of the coordination environment [11].

The nine-coordinate geometry allows for optimal accommodation of the large gadolinium(3+) ion while maintaining favorable ligand-ligand interactions [26]. The tricapped trigonal prismatic arrangement minimizes steric repulsion between ligands while maximizing the electrostatic stabilization provided by the coordinated donor atoms [1]. This geometric preference is consistent with theoretical predictions for nine-coordinate lanthanide complexes and reflects the balance between ionic and covalent bonding contributions [5].

Comparative analysis with other rare earth acetates (e.g., erbium analogues)

The structural relationship between gadolinium acetate tetrahydrate and its erbium analogue represents a remarkable example of isostructural behavior within the lanthanide series [1] [14]. Both compounds crystallize in identical space groups and exhibit virtually identical structural features, despite the differences in ionic radii resulting from lanthanide contraction [14]. The erbium acetate tetrahydrate maintains the same triclinic crystal system and demonstrates the same dimeric bridging motif observed in the gadolinium compound [14].

The isostructural nature of these compounds extends to their coordination geometries, with both gadolinium and erbium centers adopting nine-coordinate environments [14] [15]. The molecular formula for erbium acetate tetrahydrate, Er(CH₃COO)₃·4H₂O, differs only in the central metal ion, resulting in a molecular weight of 416.45 g/mol compared to 406.45 g/mol for the gadolinium analogue [15] [16]. This mass difference reflects the higher atomic weight of erbium while maintaining structural integrity [16].

| Property | Gadolinium Acetate | Erbium Acetate |

|---|---|---|

| Crystal system | Triclinic | Triclinic |

| Isostructural relationship | Yes (with Er analogue) | Yes (with Gd analogue) |

| Dimeric structure | Yes | Yes |

| Coordination number | 9 | 9 |

| Bridging mechanism | Acetate oxygen bridging | Acetate oxygen bridging |

| Molecular formula (tetrahydrate) | Gd(CH₃COO)₃·4H₂O | Er(CH₃COO)₃·4H₂O |

| Molecular weight (g/mol) | 406.45 | 416.45 |

The lanthanide contraction effect manifests in subtle but measurable differences in bond distances between the gadolinium and erbium structures [26]. While maintaining the same coordination geometry, the erbium-oxygen bond distances are systematically shorter than their gadolinium counterparts, reflecting the decreased ionic radius of erbium(3+) [26]. These bond length variations follow the expected trends based on Shannon ionic radii, with contractions of approximately 0.07 Å for equivalent coordination environments [26].

Across the broader lanthanide acetate series, systematic structural changes occur as a function of ionic radius [17] [23]. Early lanthanides from lanthanum to neodymium typically favor nine-coordinate geometries with extensive bridging networks, while later lanthanides from terbium to lutetium often adopt eight-coordinate arrangements [17]. Gadolinium and erbium occupy intermediate positions in this series, maintaining nine-coordinate geometries while exhibiting the dimeric bridging motif characteristic of the middle lanthanides [17].

The coordination behavior of gadolinium and erbium acetates demonstrates the influence of lanthanide contraction on structural preferences [23]. Both elements maintain similar coordination chemistry due to their comparable ionic radii and electronic configurations, resulting in nearly identical crystal structures [23]. This isostructural relationship facilitates comparative studies of lanthanide coordination chemistry and provides insight into the systematic trends governing rare earth acetate structures [17].

The hydration characteristics also show remarkable similarity between gadolinium and erbium acetates [11]. Both compounds maintain four water molecules per formula unit in their tetrahydrate forms, with two water molecules directly coordinated to each metal center [3] [15]. The water exchange dynamics follow similar mechanisms, with both compounds exhibiting dissociative exchange pathways characteristic of nine-coordinate lanthanide complexes [29].

| Characteristic | Description |

|---|---|

| Inner sphere water molecules | 2 per metal center |

| Total water molecules per formula unit | 4 (tetrahydrate) |

| Water coordination mode | Unidentate |

| Water exchange mechanism | Dissociative/dissociative interchange |

| Hydration equilibria | Dynamic exchange with bulk water |

| Acetate coordination modes | Bidentate chelating and bridging |